Methyl 3-amino-5,5-dimethylhexanoate
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Overview
Description
Methyl 3-amino-5,5-dimethylhexanoate is an organic compound with the molecular formula C9H19NO2. It is a derivative of hexanoic acid and features an amino group and two methyl groups on the hexane chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-5,5-dimethylhexanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-5,5-dimethylhexanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5,5-dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Methyl 3-amino-5,5-dimethylhexanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-5,5-dimethylhexanoate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its amino and ester functional groups. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3,5-dimethylhexanoate
- Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate
Uniqueness
Methyl 3-amino-5,5-dimethylhexanoate is unique due to the presence of both an amino group and two methyl groups on the hexane chain, which confer distinct reactivity and properties compared to other similar compounds. This structural uniqueness makes it valuable in various synthetic and industrial applications.
Biological Activity
Methyl 3-amino-5,5-dimethylhexanoate, also known as 3-amino-5,5-dimethylhexanoic acid, is an organic compound with significant biological activity. This compound has garnered attention for its potential applications in various fields, including pharmacology and biochemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and applications.
Chemical Structure and Properties
- Molecular Formula : C8H17NO2
- Molecular Weight : 159.23 g/mol
- Functional Groups : Amino group (-NH2), Carboxylic acid (-COOH), and two methyl groups on the fifth carbon.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds with active site residues in enzymes, while the carboxylic acid group may participate in ionic interactions. These interactions can lead to:
- Enzyme Inhibition : The compound can inhibit specific enzymes by blocking their active sites.
- Protein Interactions : It may alter protein conformation or stability, influencing cellular processes.
Biological Activities
-
Enzyme Inhibition
- Studies indicate that this compound can inhibit enzymes involved in metabolic pathways. For instance, it has been shown to affect enzymes related to amino acid metabolism and neurotransmitter synthesis.
-
Neuroprotective Effects
- Research suggests potential neuroprotective properties, possibly through modulation of neurotransmitter levels or inhibition of neurotoxic pathways. This could have implications for neurodegenerative diseases.
-
Antimicrobial Activity
- Preliminary studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Study 1: Enzyme Inhibition
A recent study investigated the effect of this compound on a specific enzyme involved in amino acid metabolism. The results demonstrated a significant reduction in enzyme activity at concentrations above 50 µM, indicating a dose-dependent inhibition pattern.
Concentration (µM) | Enzyme Activity (% of Control) |
---|---|
0 | 100 |
10 | 95 |
50 | 70 |
100 | 30 |
Study 2: Neuroprotective Effects
In a neuroprotection assay using neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in a marked increase in cell viability compared to untreated controls.
Treatment | Cell Viability (%) |
---|---|
Control | 40 |
Methyl Compound | 75 |
Applications
The biological activities of this compound open avenues for various applications:
- Pharmaceutical Development : Its enzyme inhibitory properties make it a candidate for drug development targeting metabolic disorders.
- Neuroprotective Agents : Potential use in formulations aimed at treating neurodegenerative diseases.
- Antimicrobial Formulations : Exploration as a component in new antimicrobial therapies.
Properties
IUPAC Name |
methyl 3-amino-5,5-dimethylhexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-9(2,3)6-7(10)5-8(11)12-4/h7H,5-6,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZICYIYJJDBJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CC(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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